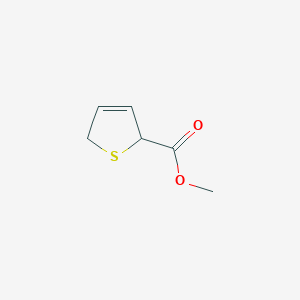
3-hydroxy-3-phenylpropanehydrazide
Descripción general
Descripción
3-hydroxy-3-phenylpropanehydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of hydrazide, characterized by the presence of a hydroxyl group and a phenyl group attached to the propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-hydroxy-3-phenylpropanehydrazide involves the reaction of 3-hydroxy-3-phenylpropanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C9H10O3+N2H4⋅H2O→C9H12N2O2+H2O
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of membrane reactors and microbial transformation techniques can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropanehydrazide.
Reduction: Formation of 3-amino-3-phenylpropanehydrazide.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-3-phenylpropanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can lead to downstream effects on cellular pathways, including the modulation of signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydroxy-3-phenylpropanoic acid
- 3-hydroxy-3-phenylpropylhydroxylamine
- 3-hydroxy-3-methylpentanoic acid
Uniqueness
3-hydroxy-3-phenylpropanehydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
IUPAC Name |
3-hydroxy-3-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-11-9(13)6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDOOFNWRLKUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

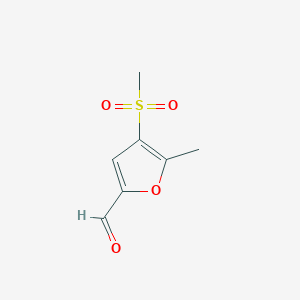
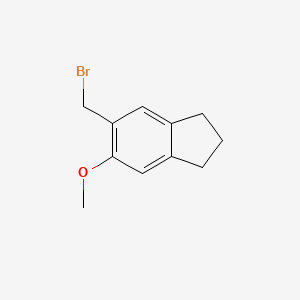

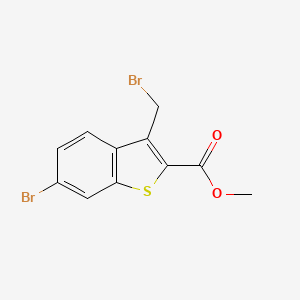
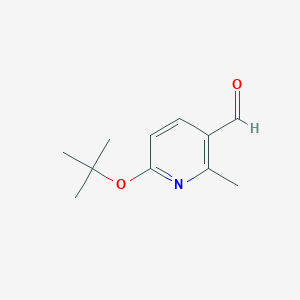
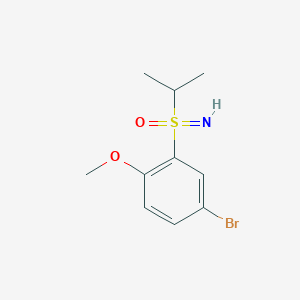
![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)



![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)

